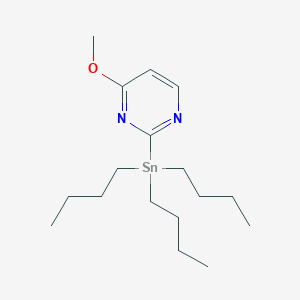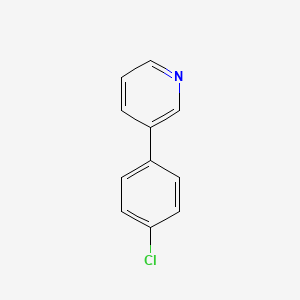
3-(4-Chlorophenyl)pyridine
Overview
Description
3-(4-Chlorophenyl)pyridine is a chemical compound with the molecular formula C11H8ClN and a molecular weight of 189.64 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and related compounds has been reported in several studies . For instance, one study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of this compound has been established through various spectral analyses, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of pyrazolo[3,4-b]pyridines as a medicine by condensation reaction of aldehydes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 189.64 . The InChI code for this compound is 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H .Scientific Research Applications
3-(4-Chlorophenyl)pyridine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as quinolines and pyrazoles. It is also used in the synthesis of pharmaceuticals, such as antifungal drugs. This compound is also used in the synthesis of polymers and other materials for use in electronics and other industries.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 3-(4-Chlorophenyl)pyridine could potentially influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been studied . For instance, one such derivative was found to have low plasma exposure and high clearance, despite good metabolic stability in liver microsomes . This could potentially provide insights into the ADME properties of this compound.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities . For example, some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that this compound could potentially have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . Therefore, it’s plausible that environmental factors could also influence the action of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chlorophenyl)pyridine in lab experiments include its availability, low cost, and ease of use. Additionally, its ability to interact with cytochrome P450 enzymes makes it useful for studying drug metabolism. However, this compound is a hazardous compound and should be handled with caution.
Future Directions
Future research into 3-(4-Chlorophenyl)pyridine could focus on its mechanism of action and its effects on drug metabolism. Additionally, further research into its use in the synthesis of organic compounds and materials could lead to new and improved products. Finally, research into its potential applications in medicine and other fields could lead to new treatments and products.
Safety and Hazards
3-(4-Chlorophenyl)pyridine is considered hazardous. It may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and wearing appropriate protective clothing .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. Additionally, this compound has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In neuronal cells, this compound has been shown to affect neurotransmitter release and synaptic plasticity, potentially through its interaction with neurotransmitter receptors and ion channels . These cellular effects highlight the compound’s potential in therapeutic applications for cancer and neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which leads to the disruption of downstream signaling pathways involved in cell proliferation, survival, and differentiation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, this compound can bind to cytochrome P450 enzymes, altering their catalytic activity and leading to the formation of reactive metabolites . These metabolites can cause oxidative stress and damage to cellular components, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular functions, such as increased oxidative stress and DNA damage . These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for pain management . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress and damage to liver and kidney tissues. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as cytochrome P450 enzymes and kinases, influencing its localization and accumulation . The distribution of this compound in tissues is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of this compound is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments and organelles.
properties
IUPAC Name |
3-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNIXEJSFQOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523439 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5957-97-1 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





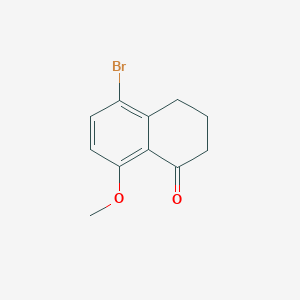
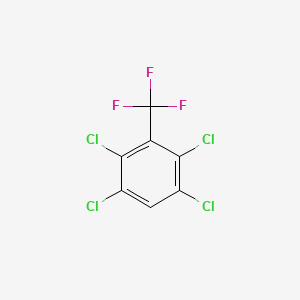
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)

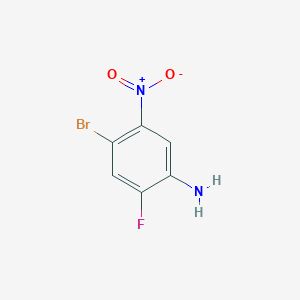
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
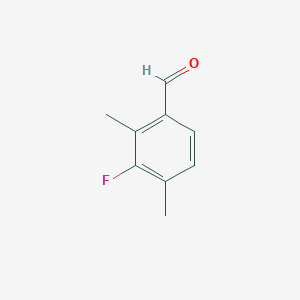
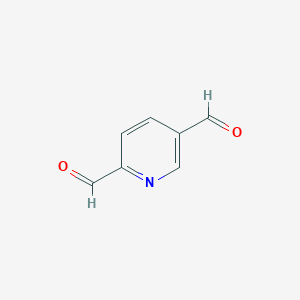
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
